1-Bromo-3-(methoxymethyl)-5-(trifluoromethoxy)benzene
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Overview
Description
1-Bromo-3-(methoxymethyl)-5-(trifluoromethoxy)benzene is an organic compound with the molecular formula C9H8BrF3O2. This compound is characterized by the presence of a bromine atom, a methoxymethyl group, and a trifluoromethoxy group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(methoxymethyl)-5-(trifluoromethoxy)benzene typically involves the bromination of a suitable precursor, followed by the introduction of the methoxymethyl and trifluoromethoxy groups. One common method involves the following steps:
Bromination: A benzene derivative is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Methoxymethylation: The brominated intermediate is then reacted with methoxymethyl chloride (CH3OCH2Cl) in the presence of a base such as sodium hydride (NaH) to introduce the methoxymethyl group.
Trifluoromethoxylation: Finally, the compound is treated with a trifluoromethoxy reagent, such as trifluoromethyl iodide (CF3I) in the presence of a suitable catalyst, to introduce the trifluoromethoxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves using continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(methoxymethyl)-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the functional groups.
Common Reagents and Conditions
Substitution: Sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of amines, ethers, or thioethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated compounds or modified functional groups.
Scientific Research Applications
1-Bromo-3-(methoxymethyl)-5-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(methoxymethyl)-5-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The bromine atom and the trifluoromethoxy group can participate in electrophilic and nucleophilic reactions, respectively. The compound can inhibit enzymes by binding to their active sites or by modifying their functional groups, thereby affecting their activity. The methoxymethyl group can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-(trifluoromethoxy)benzene: Lacks the methoxymethyl group, making it less versatile in certain reactions.
1-Bromo-4-(methoxymethyl)benzene: Lacks the trifluoromethoxy group, resulting in different reactivity and applications.
1-Bromo-2-(trifluoromethoxy)benzene: The position of the trifluoromethoxy group affects its chemical properties and reactivity.
Uniqueness
1-Bromo-3-(methoxymethyl)-5-(trifluoromethoxy)benzene is unique due to the combination of the bromine atom, methoxymethyl group, and trifluoromethoxy group. This combination provides a balance of reactivity and stability, making it a valuable compound in various chemical and biological applications.
Properties
IUPAC Name |
1-bromo-3-(methoxymethyl)-5-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O2/c1-14-5-6-2-7(10)4-8(3-6)15-9(11,12)13/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUTZJEFTXKOHHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC(=C1)Br)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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